ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate
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Overview
Description
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzoate ester group and a pyrazole ring with a propyl substituent and an oxo group. It has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol .
Preparation Methods
The synthesis of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by esterification. One common method includes the reaction of ethyl 4-bromobenzoate with 3-propyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Scientific Research Applications
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other pyrazole derivatives, such as:
- Ethyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
- Ethyl 4-(3-phenyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
- Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring. The unique propyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-5-12-10-14(18)17(16-12)13-8-6-11(7-9-13)15(19)20-4-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHKTGLZNAUIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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